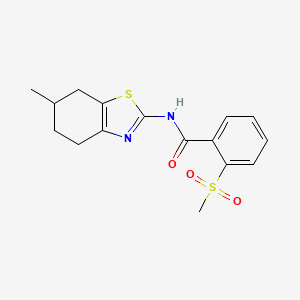

![molecular formula C22H26N4O2 B6481411 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 887214-67-7](/img/structure/B6481411.png)

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are of great importance due to their broad range of chemical and biological properties . They are in clinical use to treat infectious diseases .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors . Another series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular formula of the compound is C19H22N8 . The compound has a molecular weight of 362.4 g/mol . The InChIKey of the compound is FGPZCXJCRTYUIC-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound might exhibit potent inhibitory activities against certain cancer cell lines . It might also have antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area of the compound is 78.2 Ų .Aplicaciones Científicas De Investigación

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been investigated for its ability to interact with the endocannabinoid system and its potential as a novel therapeutic agent. This compound has also been studied for its potential applications in drug delivery, as it can be used to target specific tissues and organs. Additionally, this compound has been studied for its potential applications in tissue engineering and regenerative medicine.

Mecanismo De Acción

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to the CB1 and CB2 receptors, activating them and triggering a cascade of biochemical and physiological effects. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Additionally, this compound has been shown to modulate the activity of certain proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB). This compound has also been shown to modulate the expression of certain genes, such as the genes encoding for the endocannabinoid receptors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and can be used in a variety of experimental systems. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in lab experiments. This compound is not as potent as some other endocannabinoid agonists and its effects may be difficult to detect in some experimental systems. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.

Direcciones Futuras

There are a number of potential future directions for research on 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide. One potential area of research is to further investigate the effects of this compound on the endocannabinoid system. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery, tissue engineering, and regenerative medicine. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as for the treatment of pain, inflammation, and other diseases. Finally, further research could be conducted to explore the potential toxicity of this compound, as well as its potential for abuse and addiction.

Métodos De Síntesis

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods, including a one-pot synthesis, a three-step synthesis, and a four-step synthesis. The one-pot synthesis involves the reaction of 4-ethoxyphenylacetic acid and 1H-1,3-benzodiazole-2-thiol in anhydrous ethanol. The three-step synthesis involves the reaction of 1H-1,3-benzodiazole-2-thiol and 4-ethoxyphenylacetic acid in the presence of an acid catalyst, followed by the addition of 2-chloropiperidine, and finally the addition of sodium azide. The four-step synthesis involves the reaction of 4-ethoxyphenylacetic acid with 1H-1,3-benzodiazole-2-thiol in the presence of an acid catalyst, followed by the addition of 2-chloropiperidine, and finally the addition of sodium azide and a base.

Propiedades

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-2-28-18-9-7-17(8-10-18)23-21(27)15-26-13-11-16(12-14-26)22-24-19-5-3-4-6-20(19)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTQPIAKKUBPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481354.png)

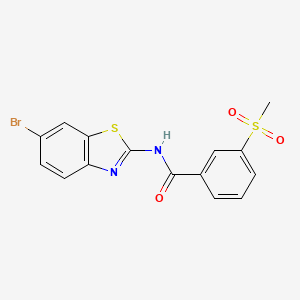

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481357.png)

![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)

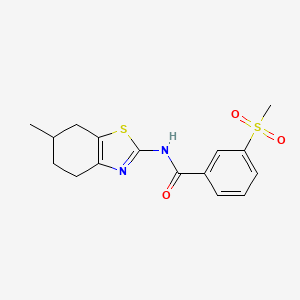

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)

![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6481420.png)

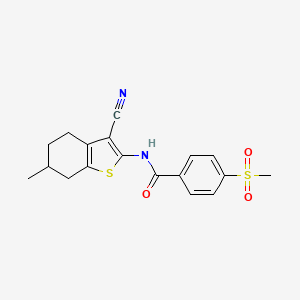

![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481425.png)

![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)

![1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane](/img/structure/B6481439.png)